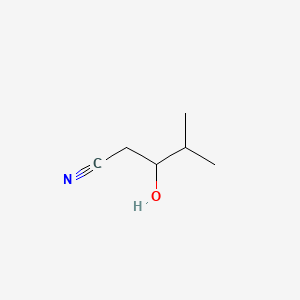

3-Hydroxy-4-methylpentanenitrile

Description

Significance of Nitrile and Hydroxyl Functionalities in Synthetic Intermediates

Bifunctional compounds, organic molecules possessing two functional groups, are of immense importance in synthetic chemistry as they allow for the construction of complex molecular architectures. nih.govwikipedia.org The presence of both a hydroxyl (-OH) and a nitrile (-C≡N) group in 3-Hydroxy-4-methylpentanenitrile provides two distinct points of reactivity. This dual functionality is crucial for its role as a versatile synthetic intermediate. libretexts.org

The hydroxyl group can undergo a range of transformations, including oxidation to a ketone, or substitution with other functional groups like halogens. The nitrile group is also highly versatile; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. researchgate.net The ability to selectively manipulate these two groups allows chemists to build molecular complexity in a controlled, stepwise manner. libretexts.org This strategic functional group interplay is fundamental to modern organic synthesis, enabling the efficient construction of intricate target molecules. nih.gov

Overview of this compound as a Key Chiral Precursor

Chirality, or the "handedness" of a molecule, is a critical aspect of medicinal chemistry, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological activities. this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, making it a valuable chiral precursor. The stereochemistry of this center can be controlled during synthesis, leading to the selective production of either the (R) or (S) enantiomer.

The (3R)-enantiomer, in particular, has been noted for its utility in the enantioselective synthesis of more complex molecules. The ability to introduce a specific stereocenter early in a synthetic route using a building block like this compound is a powerful strategy in the development of new pharmaceuticals and other biologically active compounds.

Historical Context of Hydroxynitriles in Chemical Synthesis

The study of hydroxynitriles, also known as cyanohydrins, has a long history in organic chemistry. wikipedia.org A pivotal moment in their history was the discovery of the first enantioselective synthesis, which was achieved through the use of a hydroxynitrile lyase (HNL) enzyme. rsc.orgrsc.org This enzymatic approach demonstrated the potential for highly selective synthesis of chiral cyanohydrins.

Initially, cyanohydrins were prepared by reacting a ketone or an aldehyde with hydrogen cyanide. wikipedia.orglibretexts.org Over time, the development of enzymatic methods, such as those employing HNLs, has provided a safer and more stereocontrolled route to these valuable intermediates. rsc.org These advancements have solidified the role of hydroxynitriles as important building blocks in asymmetric synthesis. rsc.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| CAS Number | 60234-37-9 |

| Appearance | Not specified |

| Solubility | Soluble in water |

Table 1: General physicochemical properties of this compound.

Research Findings on the Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a focus on controlling the stereochemistry of the product.

Chemical Synthesis: A common method involves the nucleophilic addition of a cyanide source to 4-methylpentan-3-one.

| Starting Material | Reagents | Conditions | Yield |

| 4-methylpentan-3-one | Aqueous HCN, K₂CO₃ | Toluene, 40°C, 6 hours | Not specified |

Table 2: Example of a chemical synthesis protocol for this compound.

Enzymatic Synthesis: The use of hydroxynitrile lyases (HNLs) allows for the enantioselective synthesis of this compound, yielding products with high enantiomeric excess (ee).

| Enzyme Source | Substrate | Product Enantiomer | Enantiomeric Excess (ee) |

| Manihot esculenta (cassava) | 4-methylpentan-3-one | (S)-3-Hydroxy-4-methylpentanenitrile | >90% |

Table 3: Enantioselective enzymatic synthesis of this compound.

Applications in Synthesis

The utility of this compound as a synthetic intermediate is demonstrated in its use as a precursor for various classes of compounds.

| Precursor | Transformation | Resulting Compound Class | Potential Application |

| This compound | Enzymatic hydrolysis (nitrile hydratase, amidase) | 3-hydroxyvaleric acid | Biodegradable polyesters |

| This compound | Reduction of nitrile group | 3-amino-4-methylpentanol | Pharmaceutical intermediates |

| This compound | Oxidation of hydroxyl group | 4-methyl-3-oxopentanenitrile | Further synthetic transformations |

Table 4: Synthetic transformations and applications of this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methylpentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2)6(8)3-4-7/h5-6,8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNKFZXGNLHVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381279 | |

| Record name | 3-hydroxy-4-methylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60234-37-9 | |

| Record name | 3-hydroxy-4-methylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Hydroxy 4 Methylpentanenitrile

Hydrolysis Reactions of the Nitrile Group

The nitrile group of 3-Hydroxy-4-methylpentanenitrile can undergo hydrolysis under various conditions to yield either carboxylic acids or amides. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Conversion to Carboxylic Acids

The hydrolysis of the nitrile functionality to a carboxylic acid represents a common and significant transformation. This reaction is typically achieved under basic conditions. For instance, a procedure analogous to the hydrolysis of similar β-hydroxy nitriles involves refluxing the compound with a strong base such as potassium hydroxide (B78521) in a mixture of methanol (B129727) and water. orgsyn.org This process effectively converts the nitrile group into a carboxylate salt, which upon acidification, yields the corresponding carboxylic acid, 3-hydroxy-4-methylpentanoic acid. orgsyn.org

Enzymatic methods can also be employed for this conversion. Enzymes such as nitrilases can directly hydrolyze the nitrile group to a carboxylic acid. Alternatively, a two-step enzymatic process involving a nitrile hydratase to form the intermediate amide, followed by an amidase to produce the carboxylic acid, has been described for related compounds.

Table 1: Conditions for Hydrolysis of Nitrile to Carboxylic Acid

| Reagent/Catalyst | Solvent | Conditions | Product |

| Potassium Hydroxide | Methanol/Water | Reflux | 3-Hydroxy-4-methylpentanoic acid |

| Nitrilase | Aqueous Buffer | Ambient Temperature | 3-Hydroxy-4-methylpentanoic acid |

| Nitrile Hydratase & Amidase | Aqueous Buffer | Ambient Temperature | 3-Hydroxy-4-methylpentanoic acid |

Formation of Amide Derivatives

Partial hydrolysis of the nitrile group under controlled conditions can lead to the formation of the corresponding amide, 3-hydroxy-4-methylpentanamide. This transformation is often observed as an intermediate step in the complete hydrolysis to the carboxylic acid. The use of specific enzymatic catalysts, such as nitrile hydratase, can selectively facilitate the hydration of the nitrile to the amide without further hydrolysis. Chemical methods, typically involving acid or base catalysis under milder conditions than those required for full hydrolysis to the carboxylic acid, can also yield the amide derivative.

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound is susceptible to oxidation, leading to the formation of carbonyl compounds or, under more vigorous conditions, potentially carboxylic acids through carbon-carbon bond cleavage.

Formation of Carbonyl Compounds (Ketones/Aldehydes)

Oxidation of the secondary alcohol functionality in this compound yields the corresponding ketone, 4-methyl-3-oxopentanenitrile. This transformation can be accomplished using a variety of common oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective for this purpose. The choice of oxidant and reaction conditions is crucial to ensure the selective oxidation of the hydroxyl group without affecting the nitrile functionality.

Table 2: Reagents for Oxidation of Hydroxyl Group to Ketone

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 4-Methyl-3-oxopentanenitrile |

| Chromium Trioxide (CrO₃) | 4-Methyl-3-oxopentanenitrile |

Synthesis of Carboxylic Acids

Reduction Reactions of the Nitrile Group

The nitrile group of this compound can be reduced to a primary amine, yielding 3-amino-4-methylpentan-1-ol. This reaction is a valuable method for introducing an amino group into the molecular structure.

Common and effective reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. masterorganicchemistry.com Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as nickel, palladium, or platinum, is another widely used method for the reduction of nitriles to amines.

Table 3: Reagents for Reduction of Nitrile Group to Amine

| Reducing Agent/Catalyst | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Amino-4-methylpentan-1-ol |

| Hydrogen (H₂) with Metal Catalyst | 3-Amino-4-methylpentan-1-ol |

Formation of Amine Derivatives

The nitrile group of this compound can be chemically reduced to form a primary amine. This transformation converts the cyanohydrin into a β-amino alcohol, a valuable structural motif in the synthesis of more complex molecules and pharmaceuticals. The reduction typically involves powerful reducing agents capable of converting the carbon-nitrogen triple bond into a single bond with the addition of hydrogen atoms.

Commonly employed reagents for this purpose include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst. The resulting product is 3-amino-4-methylpentanol. This reaction is a key step for introducing a basic amino group while retaining the hydroxyl functionality at the adjacent carbon, opening pathways to a variety of amino-alcohol derivatives. jove.com

Table 1: Formation of Amine Derivative from this compound

| Reactant | Reagent(s) | Product | Product Class |

|---|

Nucleophilic Substitution Reactions at the Hydroxyl Center

The hydroxyl group (-OH) of this compound can act as a leaving group in nucleophilic substitution reactions, allowing for its replacement with other functional groups. This derivatization is crucial for creating a wider array of compounds where the hydroxyl moiety is not desired or needs to be replaced to enable further synthetic steps.

For instance, the hydroxyl group can be substituted with halogens, such as bromine or chlorine, by using appropriate halogenating agents. This conversion of an alcohol to an alkyl halide transforms the electrophilic character of the carbon atom, making it susceptible to attack by a different range of nucleophiles.

Table 2: Nucleophilic Substitution at the Hydroxyl Center

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Halogenating Agent (e.g., PBr₃, SOCl₂) | 3-Halo-4-methylpentanenitrile | Nucleophilic Substitution |

Tautomeric Equilibria Studies (e.g., Nitrile-Ketenimine Tautomerism)

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For cyanohydrins like this compound, a potential tautomeric relationship exists between the nitrile form and a ketenimine form.

A study on the closely related compound, 3-hydroxy-4-methyl-4-pentenonitrile, investigated its potential tautomers, which theoretically include the nitrile and ketenimine forms. nih.gov The research employed methods such as gas chromatography-mass spectrometry (GC-MS) and proton nuclear magnetic resonance spectrometry (¹H NMR) to study the equilibria. nih.gov However, the study reported that the nitrile-ketenimine equilibrium for the compound could not be experimentally observed using ¹H NMR, attributing this to the low sensitivity of the method for detecting the likely low concentration of the ketenimine tautomer at equilibrium. nih.gov This suggests that while the nitrile-ketenimine tautomerism is a theoretical possibility, the equilibrium heavily favors the nitrile form under standard conditions.

Formation of Lactam Intermediates

The formation of lactams (cyclic amides) from this compound is a plausible, though multi-step, synthetic pathway. It is not a direct conversion but can be achieved through the formation of an intermediate hydroxy acid or hydroxy amide followed by intramolecular cyclization.

The first step would involve the hydrolysis of the nitrile group. Under acidic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 4-hydroxy-5-methylhexanoic acid. openochem.org This gamma-hydroxy acid contains the necessary functional groups—a hydroxyl group and a carboxylic acid—within the same molecule to undergo intramolecular cyclization.

The subsequent step is an intramolecular esterification (lactonization) or amidation (lactamization if the nitrile is partially hydrolyzed to an amide). In an acid-catalyzed reaction, the hydroxyl group can act as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. youtube.com This ring-closing reaction would result in the expulsion of a water molecule and the formation of a five-membered ring, a gamma-lactam.

Table 3: Proposed Pathway to Lactam Intermediate

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | H₃O⁺, Heat | 4-Hydroxy-5-methylhexanoic Acid | Nitrile Hydrolysis |

| 2 | 4-Hydroxy-5-methylhexanoic Acid | Acid Catalyst (H⁺) | Dihydro-5-(2-methylpropyl)furan-2(3H)-one (A γ-Lactone) | Intramolecular Cyclization (Lactonization) |

Note: The table describes the formation of a lactone. A similar pathway via a hydroxy amide intermediate would yield the corresponding γ-lactam.

Stereochemical Aspects and Enantioselective Synthesis of 3 Hydroxy 4 Methylpentanenitrile

Chiral Synthesis Strategies

The enantioselective synthesis of 3-hydroxy-4-methylpentanenitrile can be achieved through various methods, each aiming to control the stereochemical outcome of the reaction. These strategies often involve the use of chiral catalysts or enzymes that can differentiate between the two enantiomers.

Asymmetric reduction of a suitable prochiral precursor is a common strategy for obtaining enantiomerically enriched this compound. For instance, the asymmetric reduction of 3-methyl-3-pentenenitrile using chiral catalysts can lead to the desired chiral hydroxynitrile. While specific examples for 3-methyl-3-pentenenitrile are not extensively detailed in the provided results, the principle is analogous to other asymmetric reductions where a chiral catalyst, often a transition metal complex with a chiral ligand, delivers a hydride to one face of the carbon-carbon double bond preferentially, establishing the stereocenter.

Enzymatic methods offer a powerful tool for the synthesis of enantiopure compounds under mild reaction conditions. nih.govrug.nl Halohydrin dehalogenases, for example, have been utilized in the kinetic resolution of racemic epoxides through enantioselective ring-opening reactions. rug.nl This biocatalytic approach can be applied to produce optically active β-hydroxynitriles. rug.nl

In a relevant study, a mutant of halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC), specifically the Trp249Phe mutant, was employed for the sequential kinetic resolution of a racemic chlorohydrin, methyl 4-chloro-3-hydroxybutanoate. nih.govrug.nl This process yielded (S)-methyl 4-cyano-3-hydroxybutanoate with a high enantiomeric excess (ee) of 96.8% and a yield of 40%. nih.govrug.nl The unreacted (S)-chlorohydrin was also recovered with high enantiomeric purity (95.2% ee) and a 41% yield. nih.govrug.nl This enzymatic reaction proceeds in an aqueous solution under mild conditions and demonstrates the potential for synthesizing useful chiral building blocks. nih.govrug.nl The enzyme can tolerate substrate concentrations greater than 50 mM, and at 200 mM, it still produced the (S)-cyanohydrin with 93% ee. rug.nl

Another enzymatic approach involves the use of (S)-hydroxynitrile lyases (HNLs). These enzymes catalyze the stereospecific addition of hydrogen cyanide (HCN) to ketones. For example, HNLs from Manihot esculenta (cassava) can produce (S)-enantiomers with an enantiomeric excess greater than 90%. A specific case study demonstrated the use of a recombinant (S)-HNL to convert 4-methylpentan-3-one to (S)-3-hydroxy-4-methylpentanenitrile in a 78% yield with 94% ee.

Table 1: Enzyme-Catalyzed Synthesis of Chiral Hydroxynitriles

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Halohydrin Dehalogenase (Trp249Phe mutant) | (R,S)-methyl 4-chloro-3-hydroxybutanoate | (S)-methyl 4-cyano-3-hydroxybutanoate | 96.8% | 40% |

| (S)-Hydroxynitrile Lyase (recombinant) | 4-Methylpentan-3-one | (S)-3-hydroxy-4-methylpentanenitrile | 94% | 78% |

The development of novel chiral catalysts is a cornerstone of asymmetric synthesis. This includes the design and application of chiral Schiff bases and transition metal complexes.

Chiral Schiff Bases: Schiff bases derived from the condensation of a primary amine and an aldehyde or ketone are versatile ligands in asymmetric catalysis. researchgate.net Chiral Schiff bases, often synthesized from chiral amines or aldehydes, can coordinate with metal ions to form catalysts that induce enantioselectivity in a variety of reactions. While the direct application of chiral Schiff bases for the synthesis of this compound is not explicitly detailed in the provided search results, the synthesis and characterization of novel Schiff bases from compounds like 3-hydroxypyridin-4-carboxaldehyde and L-alpha-amino esters have been explored. nih.gov These studies contribute to the fundamental understanding of their structure and properties, which is essential for their application in catalysis. nih.gov

Transition Metal Complexes: Chiral transition metal complexes are widely used in asymmetric catalysis. For instance, chiral gold(III) complexes have been investigated for their catalytic activity in enantioselective reactions. rsc.org In a study on asymmetric Diels-Alder reactions, N-heterocyclic carbene (NHC) gold(III) complexes were used, and the enantioselectivity was found to be influenced by non-covalent interactions between the substrate and the catalyst's aromatic groups. rsc.org Similarly, chiral 1,2-diaminocyclohexane catalysts have been screened for the asymmetric synthesis of 3,3-disubstituted isoindolinones, where catalysts with strong electron-withdrawing groups led to higher enantioselectivities. nih.gov These examples illustrate the principles of using chiral transition metal complexes to control the stereochemical outcome of a reaction, a strategy that is applicable to the synthesis of chiral nitriles.

Enantiomeric Purity Determination and Control

The determination of the enantiomeric purity of a chiral compound is crucial to evaluate the success of an enantioselective synthesis. A common technique for this is chiral gas chromatography (GC) using a chiral stationary phase. core.ac.uk For instance, in the study involving halohydrin dehalogenase, the enantiomeric excess of the product and the remaining substrate was determined by GC analysis on a chiral column (Chiraldex G-TA). core.ac.uk

Controlling enantiomeric purity involves optimizing the reaction conditions and the chiral catalyst or enzyme used. In the enzymatic resolution with halohydrin dehalogenase, the use of a specific mutant (Trp249Phe) was key to achieving high enantioselectivity. rug.nl Furthermore, the reaction can be monitored over time to stop it at a point that maximizes the enantiomeric excess of the desired product. In some cases, as with the asymmetric synthesis of a 3,3-disubstituted isoindolinone, a process of heterochiral crystallization can be employed to enhance the enantiopurity of the final product. nih.gov

Diastereoselective Synthetic Approaches

When a molecule contains more than one stereocenter, the control of the relative stereochemistry between them is addressed by diastereoselective synthesis. For this compound, which has one stereocenter, this specific term is less relevant. However, in the broader context of synthesizing complex molecules that might use this compound as a building block, diastereoselectivity becomes critical.

For instance, the asymmetric synthesis of 3,3-disubstituted isoindolinones involves the creation of a quaternary stereocenter. nih.gov The challenge lies in controlling the approach of the nucleophile to the prochiral center, which can be influenced by the chiral catalyst and the reaction conditions. nih.gov The development of bifunctional ammonium (B1175870) salts derived from trans-1,2-cyclohexanediamine as catalysts in phase transfer conditions has shown promise in controlling the diastereoselectivity of such reactions. nih.gov

Computational and Theoretical Studies on 3 Hydroxy 4 Methylpentanenitrile

Quantum Chemical Calculations (e.g., AM1 Semi-Empiric Calculations)

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. For closely related compounds, such as 3-hydroxy-4-methyl-4-pentenonitrile, semi-empirical methods like AM1 (Austin Model 1) have been employed to support experimental findings. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of a molecule and its various stable arrangements (conformers). The flexibility of the pentanenitrile backbone, with its rotatable single bonds, allows 3-hydroxy-4-methylpentanenitrile to adopt multiple conformations. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrile group.

Key dihedral angles that would be the focus of a conformational analysis include:

The C2-C3 bond, to understand the relative positions of the nitrile and the rest of the alkyl chain.

The C3-C4 bond, to determine the spatial relationship between the hydroxyl group and the isopropyl group.

The C3-O bond, regarding the orientation of the hydroxyl hydrogen.

The stability of different conformers would likely be assessed using computational methods such as Density Functional Theory (DFT) or ab initio calculations, providing insights into the most probable shapes of the molecule in different environments.

Investigation of Tautomeric Equilibria in Gas Phase and Solution

Tautomerism, the interconversion of structural isomers, is a key area of investigation for molecules with appropriate functional groups. For cyanohydrins like this compound, a potential tautomeric relationship exists between the nitrile form and a ketenimine form.

A detailed study on the related compound, 3-hydroxy-4-methyl-4-pentenonitrile, explored its tautomeric equilibria. nih.gov This compound theoretically presents two possible tautomers: the nitrile and the ketenimine. nih.gov The investigation of this equilibrium was conducted in both the gas phase, using GC-MS, and in solution, using proton nuclear magnetic resonance (¹H NMR) spectrometry. nih.gov

In the gas phase, the study indicated a preference for the ketonitrile tautomer. nih.gov However, the nitrile-ketenimine equilibrium for 3-hydroxy-4-methyl-4-pentenonitrile could not be observed by ¹H NMR due to the limitations in the sensitivity of the method for detecting what is likely a very low concentration of the minor tautomer. nih.gov This suggests that the nitrile form is significantly more stable in solution.

For the saturated this compound, a similar nitrile-ketenimine tautomerism can be postulated. The relative stability of these tautomers would be dictated by factors such as bond energies and electronic delocalization, which can be modeled computationally.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can have a profound impact on the conformation, reactivity, and equilibrium of a molecule. For this compound, the polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor would influence the orientation of the hydroxyl and nitrile groups.

In polar protic solvents, hydrogen bonding with the solvent molecules could stabilize conformers where the hydroxyl group is exposed. Conversely, in nonpolar solvents, intramolecular hydrogen bonding between the hydroxyl and nitrile groups might be more favored.

The study on the related compound, 4-methyl-3-oxo-4-pentenonitrile, which is a tautomer of 3-hydroxy-4-methyl-4-pentenonitrile, calculated the tautomerization heat and compared it between the gas phase and solution to evaluate the solvent effect. nih.gov This comparison is crucial as it quantifies the influence of the solvent on the relative stabilities of the tautomers. Similar computational approaches, such as using a polarizable continuum model (PCM), could be applied to this compound to predict how different solvents would affect its conformational preferences and the position of its tautomeric equilibrium.

Biocatalytic Approaches and Enzyme Engineering for 3 Hydroxy 4 Methylpentanenitrile Transformations

Nitrilase and Nitrile Hydratase Applications

Nitrilases and nitrile hydratases are key enzymes in the microbial metabolism of nitrile compounds. nih.gov They provide two distinct enzymatic pathways for the hydrolysis of the nitrile functional group, offering green alternatives to harsh chemical hydration methods. researchgate.net

The conversion of nitriles to carboxylic acids is a synthetically valuable transformation. 3-Hydroxy-4-methylpentanenitrile can be converted into the corresponding 3-hydroxy-4-methylpentanoic acid, a useful building block, via two primary enzymatic routes.

Nitrilase Pathway: Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849) in a single step. nih.gov This direct conversion avoids the formation of an amide intermediate. Plant nitrilases, such as those from Arabidopsis thaliana, and microbial nitrilases from genera like Rhodococcus are well-characterized for their hydrolytic activity. nih.gov

Nitrile Hydratase/Amidase Pathway: This two-step pathway is common in many nitrile-metabolizing bacteria. wikipedia.org First, a nitrile hydratase (NHase, EC 4.2.1.84) hydrates the nitrile to its corresponding amide (3-hydroxy-4-methylpentanamide). wikipedia.orgnih.gov Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the final carboxylic acid and ammonia. wikipedia.org This sequential metabolism is an effective alternative to the direct nitrilase pathway. wikipedia.org

The choice between these pathways can be critical, especially in industrial applications where reaction conditions and intermediate stability are important factors. researchgate.net

Whole-cell catalysis is often preferred for industrial biotransformations as it obviates the need for costly enzyme purification and can provide a stable environment for the enzymes, sometimes with endogenous cofactor regeneration systems. Bacteria from the genus Rhodococcus are particularly well-suited for these applications due to their robust nature and diverse metabolic capabilities, including potent nitrile-hydrolyzing enzyme systems. mdpi.com These bacteria are known to survive in harsh conditions and are widely used for biotransformations. mdpi.commdpi.com

A comprehensive study on Rhodococcus erythropolis SET1 demonstrated its utility in hydrolyzing nitriles. nih.gov While the study focused on 3-hydroxybutyronitrile, the findings are highly relevant for the structurally similar this compound. The research identified optimal reaction conditions to maintain both enzyme activity and enantioselectivity. nih.gov

| Parameter | Optimal Value | Significance |

|---|---|---|

| Temperature | 25 °C | Preserves enzyme activity and enantioselectivity. nih.gov |

| pH | 7.0 | Avoids substrate and product degradation while maintaining enzyme function. nih.gov |

The study also investigated the tolerance of R. erythropolis SET1 to organic solvents, concluding that it is suitable for use in specific organo-aqueous media, which can be crucial for dissolving hydrophobic substrates. nih.gov

Halohydrin Dehalogenase-Catalyzed Reactions

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible conversion of vicinal halohydrins to epoxides. nih.gov Their catalytic promiscuity allows for the reverse reaction: the ring-opening of epoxides with various nucleophiles, which is a powerful method for asymmetric synthesis. nih.govresearchgate.net

A key application of HHDHs is the enantioselective ring-opening of prochiral or racemic epoxides. nih.gov By using cyanide (CN⁻) as a nucleophile, HHDHs can synthesize chiral β-hydroxynitriles, such as this compound, with high enantiopurity. nih.govresearchgate.net This reaction is particularly valuable because it can provide access to enantiopure building blocks for the fine chemical and pharmaceutical industries. nih.govcore.ac.uk

The halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC) is a well-studied example that catalyzes the nucleophilic ring-opening of epoxides with excellent enantioselectivity (E values >200 in some cases). core.ac.uk This process, often a kinetic resolution, can yield both enantiopure β-hydroxynitriles and the unreacted epoxide. core.ac.uk For instance, the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, a statin precursor, has been achieved via HHDH-catalyzed ring-opening of the corresponding epoxide. d-nb.info

HHDHs exhibit remarkable catalytic promiscuity, accepting a wide range of nucleophiles beyond the natural halide ions. researchgate.net This broad acceptance allows for the formation of novel carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.net

| Nucleophile | Anion | Resulting Functional Group |

|---|---|---|

| Cyanide | CN⁻ | β-hydroxynitrile. nih.govresearchgate.net |

| Azide | N₃⁻ | β-azidoalcohol. nih.govcore.ac.uk |

| Nitrite | NO₂⁻ | β-nitroalcohol. nih.govresearchgate.net |

| Formate | HCOO⁻ | Leads to a diol after hydrolysis. researchgate.net |

The enzyme HheC from Agrobacterium radiobacter has a broad substrate specificity for epoxides, further expanding its synthetic utility. researchgate.netcore.ac.uk The active site contains key serine and tyrosine residues that facilitate the reaction, and the nucleophile binding pocket is formed by a glycine-rich motif common to the Short-chain Dehydrogenase/Reductase (SDR) superfamily, to which HHDHs belong. nih.govd-nb.inforesearchgate.net This structural arrangement allows HHDHs to accommodate diverse substrates and nucleophiles, making them powerful biocatalysts. researchgate.net

Directed Evolution and Mutagenesis for Enzyme Optimization (e.g., Nitrilase Mutants)

While wild-type enzymes offer significant advantages, their properties (e.g., stability, activity, enantioselectivity) are not always ideal for industrial processes. Directed evolution and site-directed mutagenesis are powerful protein engineering strategies used to tailor enzymes for specific applications. nih.gov

Research has shown that the enantioselectivity of nitrilases can be dramatically altered and even inverted through mutagenesis. nih.gov In one study, nitrilase PpL19 from Pseudomonas psychrotolerans L19, which initially showed modest S-selectivity for mandelonitrile, was engineered through random and site-directed mutagenesis. nih.gov This work identified four "hot spots" (M113, R128, A136, and I168) that were critical for enantioselectivity. nih.gov By combining beneficial mutations, researchers created enantiocomplementary mutants: one with high S-selectivity (91.1% ee) and another with high R-selectivity (90.1% ee). nih.gov

Similar success has been achieved with halohydrin dehalogenases. nih.gov A HHDH from an alphaproteobacteria isolate with poor initial enantioselectivity (E = 9.9) was subjected to protein engineering. nih.gov The single mutant N179L showed a remarkable 9.4-fold increase in enantioselectivity (E = 93.0). nih.gov Combining mutations, such as in the double mutant R89Y/N179L, further refined the enzyme's performance. nih.gov These engineered HHDH variants demonstrated significantly improved E values (from 12.2 to >200) across a range of different epoxide substrates. nih.gov Such studies underscore the power of directed evolution to generate highly efficient and selective biocatalysts for the synthesis of specific chiral molecules like this compound.

Advanced Analytical Techniques for Characterization and Process Monitoring of 3 Hydroxy 4 Methylpentanenitrile

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural confirmation and analysis of 3-Hydroxy-4-methylpentanenitrile. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecular framework.

¹H NMR spectroscopy allows for the determination of the number and types of protons in the molecule, as well as their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are key parameters in this analysis. For instance, the hydroxyl proton will typically appear as a broad singlet, while the protons on the carbon backbone will exhibit characteristic splitting patterns due to coupling with adjacent protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the chemical environment of each carbon atom, distinguishing between sp³, sp², and sp hybridized carbons, as well as carbons bonded to electronegative atoms like oxygen and nitrogen. The greater range of chemical shifts in ¹³C NMR compared to ¹H NMR often leads to simpler, more resolved spectra, which can be particularly useful for complex molecules. researchgate.net

The combination of ¹H and ¹³C NMR, often supplemented with two-dimensional NMR techniques like COSY and HSQC, enables a complete and detailed assignment of all proton and carbon signals, confirming the structure of this compound.

Table 1: Representative NMR Data for this compound and Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| This compound | ¹H | Varies | Varies | CDCl₃ | scielo.br |

| This compound | ¹³C | Varies | - | CDCl₃ | scielo.br |

| Impurity (e.g., Acetonitrile) | ¹H | ~2.10 | s | CDCl₃ | sigmaaldrich.com |

| Impurity (e.g., Acetone) | ¹³C | ~30.8 | - | CDCl₃ | sigmaaldrich.com |

Note: Specific chemical shifts and multiplicities for this compound can vary depending on the specific isomer and experimental conditions. The data presented here are representative.

Mass Spectrometry (MS, LC-MS, GC-MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures.

In the analysis of this compound, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound (113.16 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.

LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are hybrid techniques that are crucial for process monitoring. shimadzu.com In a typical workflow, the sample is first injected into the chromatograph, where the components are separated based on their physical and chemical properties. The separated components then enter the mass spectrometer, where they are ionized and detected. This allows for the identification and quantification of this compound, as well as any impurities or byproducts in the reaction mixture. For instance, a modified QuEChERS extraction procedure can be employed for sample preparation before analysis by LC-MS/MS and GC-MS/MS, enabling the quantification of trace-level components. shimadzu.com

The fragmentation pattern of the molecular ion in the mass spectrometer can also provide valuable structural information, further confirming the identity of the compound.

Chromatographic Separations

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its purity.

Gas Chromatography (GC, Chiral GC)

Gas chromatography is a widely used technique for separating and analyzing volatile and thermally stable compounds. nist.gov In the context of this compound, GC can be used to monitor the progress of its synthesis and to determine its purity. The compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase.

Chiral Gas Chromatography (Chiral GC) is a specialized form of GC used for the separation of enantiomers. gcms.cz Since this compound contains a chiral center at the third carbon, it can exist as a pair of enantiomers. Chiral GC utilizes a chiral stationary phase, often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to their separation. gcms.cz This is particularly important in pharmaceutical applications where the biological activity of a compound can be enantiomer-dependent.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another powerful separation technique that is well-suited for the analysis of a wide range of compounds, including those that are not volatile enough for GC. gcms.cz In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. The separation is based on the differential interactions of the components with the stationary phase.

For the analysis of this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. HPLC can be used for purity assessment, quantification, and preparative purification of the compound.

Table 2: Chromatographic Conditions for the Analysis of Related Compounds

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application | Reference |

| GC | Capillary, CP-Wax 52CB | Helium | MS | Analysis of volatile nitriles | nist.gov |

| Chiral GC | Derivatized cyclodextrin | Varies | FID/MS | Enantiomeric separation | gcms.cz |

| HPLC | SeQuant® ZIC®-HILIC | Acetonitrile/Ammonium (B1175870) acetate | UV | Analysis of polar compounds | sigmaaldrich.com |

| LC-MS/MS | Varies | Varies | MS/MS | Quantification in complex matrices | shimadzu.com |

Other Chromatographic and Electrophoretic Techniques (e.g., Capillary Electrophoresis - CE)

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. acs.org It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. acs.org

While direct applications of CE for this compound are not extensively documented, the technique has been successfully applied to the separation of similar small molecules, including nitriles and other polar compounds. nih.gov For instance, CE has been used for the analysis of amino acids and sugars in complex biological extracts. oup.com Given the polar nature of the hydroxyl and nitrile groups in this compound, CE represents a potentially valuable tool for its analysis, particularly for chiral separations when a chiral selector is added to the background electrolyte. acs.org The separation mechanism in CE is fundamentally different from chromatography, offering a complementary approach for method development and validation. spiedigitallibrary.org

In-Process Monitoring and Reaction Progress Analysis

The efficient synthesis of this compound, particularly in continuous manufacturing and large-scale production, necessitates robust in-process monitoring and real-time reaction progress analysis. These advanced analytical techniques are crucial for ensuring optimal reaction conditions, maximizing yield and purity, and maintaining process safety. The implementation of Process Analytical Technology (PAT) has been instrumental in achieving these goals by providing continuous insight into the reaction dynamics.

Key analytical methods for monitoring the formation of this compound include spectroscopic and chromatographic techniques. These methods allow for the tracking of reactant consumption, intermediate formation, and product accumulation without the need for manual sampling and offline analysis, which can be time-consuming and may not provide a true representation of the reaction state.

Spectroscopic Monitoring:

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive technique for real-time monitoring of liquid-phase reactions. nih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously. nih.govmdpi.com For the synthesis of this compound from 3-methyl-2-butanone (B44728) and a cyanide source, FTIR spectroscopy can monitor the disappearance of the characteristic carbonyl (C=O) stretching band of the ketone reactant and the appearance of the hydroxyl (-OH) and nitrile (-C≡N) stretching bands of the product. tue.nl This allows for the real-time tracking of reaction kinetics and conversion. youtube.com

A typical application would involve developing a calibration model that correlates the absorbance at specific wavenumbers to the concentration of the reactants and products. This provides a continuous stream of quantitative data, enabling precise control over reaction parameters such as temperature, pressure, and reactant feed rates. youtube.com

Chromatographic Analysis:

High-Performance Liquid Chromatography (HPLC) is another vital tool for monitoring the progress of cyanohydrin formation. nih.gov While typically an offline method, automated sampling systems can be integrated into a reactor for quasi-real-time analysis. HPLC offers excellent separation of the starting materials, the this compound product, and any potential by-products. nih.gov This is particularly useful for assessing the purity of the reaction mixture and for optimizing conditions to minimize the formation of impurities.

For instance, in a continuous flow synthesis setup, an online HPLC system can be used to analyze the reaction output at regular intervals. rsc.org This provides valuable data on how changes in residence time, temperature, or catalyst loading affect the product yield and selectivity.

Detailed Research Findings:

Research in the broader field of cyanohydrin synthesis has demonstrated the successful application of these monitoring techniques. In continuous flow systems for the synthesis of various chiral cyanohydrins, online and at-line analysis has been crucial for process optimization. rsc.orgnih.govrsc.org For example, studies have shown that by using in-situ monitoring, the formation of the desired product can be tracked with high temporal resolution, allowing for the rapid identification of optimal process windows. rsc.org

While specific data for this compound is not extensively published in public literature, the principles derived from similar reactions are directly applicable. The following data tables illustrate the type of information that can be obtained through in-process monitoring of a representative cyanohydrin synthesis reaction.

Interactive Data Tables:

The following tables represent typical data that would be generated during the in-process monitoring of this compound synthesis.

Table 1: In-Situ FTIR Monitoring of Reactant and Product Concentration

| Reaction Time (minutes) | 3-Methyl-2-butanone Conc. (mol/L) | This compound Conc. (mol/L) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.55 | 0.45 |

| 30 | 0.40 | 0.60 |

| 40 | 0.28 | 0.72 |

| 50 | 0.18 | 0.82 |

| 60 | 0.10 | 0.90 |

Table 2: Online HPLC Analysis of Reaction Conversion and Purity

| Residence Time (minutes) | Conversion (%) | Purity (%) |

| 5 | 85 | 98 |

| 10 | 92 | 97 |

| 15 | 95 | 96 |

| 20 | 96 | 95 |

| 25 | 96 | 94 |

These advanced analytical techniques provide a data-rich environment for the synthesis of this compound, enabling a deeper understanding of the reaction and facilitating the development of more efficient, consistent, and safe manufacturing processes.

Applications of 3 Hydroxy 4 Methylpentanenitrile As a Building Block in Complex Molecule Synthesis

Precursor for Bioactive Compounds (e.g., Lactams, Bioactive Intermediates like (R)-GABOB, (R)-carnitine hydrochloride)

The dual functionality of 3-hydroxy-4-methylpentanenitrile makes it a strategic starting material for the synthesis of various bioactive molecules.

Lactams: The presence of both a nitrile and a hydroxyl group allows for a potential pathway to lactam synthesis. This can be envisioned through a sequence of reactions where the nitrile group is first reduced to a primary amine, forming 3-amino-4-methylpentanol. Subsequent intramolecular cyclization, potentially after oxidation of the hydroxyl group, could lead to the formation of a substituted lactam ring, a core structure in many biologically active compounds.

Bioactive Intermediates like (R)-GABOB and (R)-carnitine hydrochloride: this compound serves as a key precursor for important bioactive intermediates. For instance, a structurally similar compound, (R)-4-chloro-3-hydroxybutyronitrile, has been utilized in the synthesis of (R)-carnitine. researchgate.net This suggests a parallel synthetic strategy for derivatives of this compound. The synthesis of (R)-γ-(−)-amino-β-hydroxybutyric acid ((R)-GABOB), a compound with significant pharmacological importance as a neuromediator, often starts from precursors like (R)-ethyl 4-chloro-3-hydroxybutanoate. researchgate.net The structural analogy points to the potential of chiral versions of this compound, such as the (3R)-enantiomer, to be converted into valuable chiral building blocks for these and other bioactive molecules.

| Bioactive Compound | Precursor Relationship to this compound |

| Lactams | The nitrile group can be reduced to an amine, which can then undergo intramolecular cyclization with the hydroxyl group (or a derivative) to form a lactam ring. |

| (R)-GABOB | Chiral forms of this compound are potential precursors, analogous to similar structures used in established syntheses of (R)-GABOB. researchgate.net |

| (R)-carnitine hydrochloride | The synthesis of (R)-carnitine from (R)-4-chloro-3-hydroxybutyronitrile provides a model pathway for utilizing derivatives of this compound. researchgate.net |

Intermediate in Pharmaceutical Synthesis Pathways

This compound is a recognized intermediate in the synthesis of various pharmaceuticals. Its functional groups are key to constructing the complex molecular architectures required for biological activity. Research has indicated that derivatives of this compound may possess pharmacological properties, making it a target in drug discovery and development, particularly for conditions related to metabolic disorders and cancer. The ability to introduce chirality at the hydroxyl-bearing carbon is particularly significant, as the stereochemistry of a drug is often crucial to its efficacy and selectivity.

The compound's versatility allows it to be modified in numerous ways. The hydroxyl group can be oxidized to a ketone, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up a wide array of possibilities for creating diverse molecular scaffolds for new drug candidates.

Building Block for Agrochemical Compounds

In the field of agrochemistry, this compound serves as a valuable building block for the development of new pesticides and herbicides. The chemical reactivity of the molecule allows for the synthesis of a variety of derivatives that can be screened for their effectiveness against specific agricultural pests or weeds. The goal is to create active ingredients that are potent against the target organism while having minimal environmental impact. The structural features of this compound can be modified to fine-tune the properties of the final agrochemical product, such as its solubility, stability, and mode of action.

Synthesis of Chiral Compounds and Derivatives (e.g., α-cyano allylic alcohols, indole (B1671886) derivatives, 2-benzyl-3-hydroxy-4-methylpentanenitrile)

The structure of this compound is well-suited for the synthesis of a range of chiral compounds and their derivatives.

α-Cyano Allylic Alcohols: While direct synthesis from this compound is not explicitly detailed, related compounds like 3-hydroxy-4-methylpent-4-enenitrile are known. nih.gov The conversion of saturated hydroxynitriles to their unsaturated counterparts, such as α-cyano allylic alcohols, is a key transformation in organic synthesis, often providing access to a wider range of reactive intermediates.

Indole Derivatives: Indole and its derivatives are a critical class of heterocyclic compounds with widespread applications in medicinal chemistry. google.com Various synthetic methods exist for creating substituted indoles, including 3-hydroxyindole derivatives. google.com While many syntheses start from other precursors, the functional groups of this compound make it a plausible candidate for incorporation into novel indole structures, potentially leading to new compounds with unique biological activities.

2-Benzyl-3-hydroxy-4-methylpentanenitrile: The synthesis of derivatives like 2-benzyl-3-hydroxy-4-methylpentanenitrile can be achieved through the alkylation of the carbon atom alpha to the nitrile group. This type of reaction is a common strategy for elaborating the carbon skeleton of nitrile-containing compounds. Similar synthetic approaches have been used to create benzyl (B1604629) derivatives of other hydroxylated compounds, such as flavonoids. nih.gov

| Derivative Class | Synthetic Relevance of this compound |

| α-Cyano Allylic Alcohols | Serves as a structural basis, with related unsaturated analogs being known synthetic targets. nih.gov |

| Indole Derivatives | A potential building block for incorporation into complex indole structures, a key motif in pharmaceuticals. google.comgoogle.com |

| 2-Benzyl-3-hydroxy-4-methylpentanenitrile | The structure allows for alkylation at the α-position to the nitrile, enabling the synthesis of benzyl and other derivatives. |

Role in Materials Science and Specialty Chemicals

Incorporation into Polymer Architectures (e.g., Polyhydroxyalkanoates - PHAs)

3-Hydroxy-4-methylpentanenitrile serves as a key starting material for the synthesis of the monomer 3-hydroxy-4-methylvalerate (3H4MV), also known as 3-hydroxy-4-methylpentanoic acid. This conversion is significant for the production of biodegradable polyesters called polyhydroxyalkanoates (PHAs). PHAs are microbially synthesized bioplastics that offer a sustainable alternative to conventional petroleum-based plastics. nih.gov

The nitrile group (-CN) of this compound can be hydrolyzed to a carboxylic acid (-COOH), yielding the 3H4MV monomer. This monomer can then be incorporated into the polymer backbone of PHAs by various microorganisms. For instance, bacteria such as Burkholderia sp. and Chromobacterium sp. USM2 have been shown to synthesize copolymers of poly(3-hydroxybutyrate-co-3-hydroxy-4-methylvalerate) or P(3HB-co-3H4MV). nih.govresearchgate.net

The inclusion of the 3H4MV monomer, with its branched iso-propyl side chain, into the more common poly(3-hydroxybutyrate) (P(3HB)) polymer chain significantly alters the material's properties. Research demonstrates that the presence of 3H4MV units can disrupt the crystalline structure of P(3HB), leading to a decrease in the melting temperature and the enthalpy of fusion. researchgate.net This results in a more flexible and ductile material with improved processing characteristics compared to the brittle nature of P(3HB) homopolymer. acs.orgresearchgate.net

The table below summarizes the effect of incorporating 3H4MV on the thermal properties of PHAs, comparing the homopolymer P(3HB) with the P(3HB-co-3H4MV) copolymer.

| Property | P(3HB) | P(3HB-co-3H4MV) | Impact of 3H4MV |

| Melting Temperature (Tm) | ~175 °C | Lowered | Decreases crystallinity |

| Enthalpy of Fusion (ΔHf) | High | Lowered | Reduces brittleness |

| Thermo-degradation Temp. | ~275 °C | Higher | Enhances thermal stability |

| Ductility | Low (Brittle) | High (Flexible) | Improves processability |

This table presents generalized data based on findings from multiple sources. researchgate.netacs.orgresearchgate.net

Synthesis of Specialty Chemicals with Defined Properties

The distinct functional groups of this compound—a hydroxyl (-OH) group and a nitrile (-CN) group—make it a versatile intermediate for synthesizing a range of specialty chemicals. These functional groups can be independently modified through various chemical reactions. For example, the hydroxyl group can be oxidized to a ketone, while the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid. libretexts.org

This reactivity is harnessed in several areas:

Pharmaceutical Intermediates: The compound is a building block in the synthesis of more complex, biologically active molecules. Its derivatives are targets in drug development for conditions such as metabolic disorders and cancer.

Agrochemicals: Hydroxynitriles, in general, are precursors for various agrochemicals. acs.org

Fine Chemicals: The ability to transform the nitrile and hydroxyl groups allows for the creation of a variety of fine chemicals, such as amino alcohols and hydroxy acids, which are valuable in diverse chemical industries. libretexts.org

The synthesis of these specialty chemicals often relies on the targeted reactivity of the functional groups present in this compound.

| Starting Material | Reaction Type | Resulting Functional Group | Class of Specialty Chemical |

| This compound | Reduction of Nitrile | Primary Amine (-CH₂NH₂) | Amino Alcohols |

| This compound | Hydrolysis of Nitrile | Carboxylic Acid (-COOH) | Hydroxy Acids |

| This compound | Oxidation of Hydroxyl | Ketone (=O) | Keto-nitriles |

This table outlines potential synthetic pathways for specialty chemicals derived from this compound.

Impact of Structural Isomerism on Material Properties

This compound possesses a chiral center at the third carbon atom, meaning it can exist as two different stereoisomers (enantiomers): (R)-3-Hydroxy-4-methylpentanenitrile and (S)-3-Hydroxy-4-methylpentanenitrile. The specific spatial arrangement, or stereochemistry, of these isomers has a profound impact on the properties of the materials derived from them.

The use of enantiomerically pure starting materials is crucial in both pharmaceutical synthesis and polymer science. In drug development, often only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive or even cause adverse effects.

In materials science, the stereochemistry of the monomer unit directly influences the microstructure and, consequently, the physical properties of the resulting polymer.

Polymer Crystallinity: When a stereochemically pure monomer, such as (R)-3-hydroxy-4-methylpentanoic acid derived from the corresponding pure nitrile, is used in polymerization, it can lead to a polymer with a highly regular structure (e.g., isotactic). This regularity allows the polymer chains to pack closely together, resulting in higher crystallinity, a higher melting point, and increased stiffness.

Amorphous Polymers: Conversely, using a racemic mixture (an equal mix of R and S enantiomers) results in an atactic polymer. The random arrangement of the side groups along the polymer chain prevents efficient packing, leading to an amorphous material with lower density, greater flexibility, and no sharp melting point. researchgate.net

Studies on PHAs and other polyesters like polylactide (PLA) have confirmed that the stereochemistry of the hydroxy acid monomers is a critical factor in determining the polymer's degradability, mechanical strength, and thermal properties. acs.org The ability to synthesize specific enantiomers of this compound, for example through the use of stereoselective enzymes like hydroxynitrile lyases, is therefore of significant industrial importance for tailoring polymer properties. acs.org

Future Research Directions and Emerging Methodologies for 3 Hydroxy 4 Methylpentanenitrile

Development of Novel Catalytic Systems

Future research is increasingly focused on creating novel catalytic systems that offer improved efficiency, selectivity, and sustainability for the synthesis of 3-Hydroxy-4-methylpentanenitrile and related hydroxynitriles. While traditional methods often rely on stoichiometric reagents, emerging research points toward the use of transition-metal catalysts and organocatalysts.

A significant area of development is the use of earth-abundant, non-precious metals. Manganese, in particular, has emerged as a promising candidate. thieme-connect.desoton.ac.uk Recent studies have demonstrated manganese-catalyzed allylic substitutions to construct δ-hydroxynitriles from allylic alcohols. For instance, a Manganese(I) catalyst can coordinate with an allylic alcohol precursor, such as 4-methylpent-2-en-1-ol, facilitating a cyanide transfer to yield the target hydroxynitrile. The versatility of manganese complexes in various C-C bond-forming reactions and hydrofunctionalizations suggests a broad scope for future catalyst design, focusing on ligand modification to fine-tune reactivity and selectivity. nih.govnih.govsemanticscholar.org

Nickel-catalyzed hydrocyanation also represents a key research direction. tue.nltue.nlresearchgate.net Mechanistic studies on nickel-catalyzed processes, such as the DuPont adiponitrile (B1665535) process, have provided fundamental insights that can be applied to the synthesis of other nitriles. tue.nltue.nlresearchgate.net Future work will likely involve designing new ligand architectures for nickel to control regioselectivity and catalyst stability, and to enable the use of safer cyanide sources. researchgate.netacs.org

Organocatalysis offers a metal-free alternative for hydrocyanation reactions. nih.gov Theoretical studies on imine hydrocyanation catalyzed by halogen-bond donors provide a conceptual framework for developing new organocatalysts that can activate carbonyl groups toward nucleophilic attack by cyanide, offering a potentially greener and less toxic synthetic route. nih.gov

| Catalyst Type | Example | Precursor(s) | Key Research Focus |

|---|---|---|---|

| Manganese-based | Mn(I) Complexes | Allylic Alcohols, Cyanide Source | Ligand design for improved selectivity and efficiency in allylic cyanation. thieme-connect.de |

| Nickel-based | Nickel(0) with Phosphite Ligands | Alkenes, HCN or surrogates | Development of catalysts for asymmetric hydrocyanation and use of safer cyanide reagents. tue.nlresearchgate.net |

| Organocatalyst | Halogen-bond Donors | Carbonyls/Imines, HCN | Design of metal-free catalysts for enantioselective hydrocyanation. nih.gov |

Exploration of New Synthetic Pathways and Green Chemistry Approaches

A major thrust in the synthesis of this compound is the development of new pathways that align with the principles of green chemistry. This involves using less hazardous materials, reducing waste, and improving atom economy.

The manganese-catalyzed synthesis from allylic alcohols is a prime example of a greener approach, as it starts from readily available precursors and utilizes a non-precious metal catalyst. Further research into performing such reactions in environmentally benign solvents, like water, is a logical next step. soton.ac.uk The use of safer, solid cyanide surrogates, such as acetone (B3395972) cyanohydrin, in place of highly toxic hydrogen cyanide gas is another critical aspect of green pathway development. researchgate.netrsc.org

Alternative synthetic routes are also being considered. The ring-opening of epoxides with a cyanide source is a known method, though it can suffer from issues with regioselectivity. Future research could focus on developing highly regioselective catalysts for this transformation. Another pathway involves the dehydration of amides, which can be achieved by heating with a dehydrating agent like phosphorus(V) oxide to yield the nitrile functionality. chemguide.co.uk

Biocatalytic routes, discussed in more detail below, represent the pinnacle of green chemistry approaches, offering reactions in aqueous media at ambient temperature and pressure with high selectivity. rsc.orgacs.org

Advanced Biocatalytic Process Development

Biocatalysis is a rapidly advancing field that holds immense promise for the synthesis of chiral hydroxynitriles like this compound. acs.org The high stereoselectivity of enzymes can provide access to enantiomerically pure products, which are valuable intermediates in the pharmaceutical and agrochemical industries. acs.orgrsc.orgacs.org

Hydroxynitrile lyases (HNLs) are a key class of enzymes that catalyze the asymmetric addition of cyanide to aldehydes or ketones. rsc.orgresearchgate.netrsc.org Future research will focus on discovering and engineering new HNLs with improved stability, activity, and substrate scope. acs.orgresearchgate.net Process development strategies such as enzyme immobilization are crucial for industrial application, as they allow for catalyst reuse and simplified product purification. rsc.orgacs.org The use of biphasic solvent systems, where the enzyme operates in an aqueous phase while the substrate and product remain in an organic phase, can overcome substrate inhibition and suppress the non-enzymatic background reaction, leading to products with high enantiomeric excess. rsc.orgacs.org

Another biocatalytic approach involves the hydrolysis of the nitrile group. Nitrilases can directly convert nitriles to the corresponding carboxylic acids in a single step. researchgate.netd-nb.infonih.gov Alternatively, a two-step pathway involving a nitrile hydratase (to form an amide) followed by an amidase (to hydrolyze the amide to the acid) can be employed. nih.govresearchgate.net Research in this area is directed at identifying robust enzymes that can tolerate high substrate concentrations and have broad substrate specificity. researchgate.netresearchgate.net Yeast nitrilases are particularly interesting as they often function well under the acidic conditions required to stabilize hydroxynitriles. nih.gov

| Enzyme Class | Reaction Catalyzed | Key Research Focus |

|---|---|---|

| Hydroxynitrile Lyase (HNL) | Asymmetric addition of HCN to carbonyls | Enzyme discovery, protein engineering for stability and selectivity, immobilization, and process optimization in biphasic systems. rsc.orgacs.orgresearchgate.net |

| Nitrilase | Direct hydrolysis of nitrile to carboxylic acid | Screening for novel nitrilases with broad substrate scope and high tolerance to reaction conditions. researchgate.netd-nb.info |

| Nitrile Hydratase / Amidase | Two-step hydrolysis of nitrile to carboxylic acid via an amide intermediate | Development of whole-cell biocatalysts with high productivity and stability for converting hydroxyalkanenitriles. nih.govresearchgate.net |

In-depth Studies of Reaction Mechanisms and Kinetics

A deeper understanding of reaction mechanisms and kinetics is fundamental to the rational design of improved catalysts and processes. For the manganese-catalyzed synthesis of δ-hydroxynitriles, the proposed mechanism involves three key steps: oxidative addition of the catalyst to the allylic alcohol, transfer of the cyanide nucleophile, and reductive elimination to release the product and regenerate the catalyst. Future studies, including computational density functional theory (DFT) calculations and detailed kinetic analysis, are needed to validate this mechanism, identify the rate-limiting step, and understand the factors controlling selectivity. nih.gov

Similarly, for nickel-catalyzed hydrocyanation, extensive mechanistic studies have been crucial for the development of industrial processes. tue.nltue.nl Kinetic investigations can help to assess catalyst robustness and optimize reaction conditions for new substrates. acs.org The elucidation of how Lewis acid co-catalysts influence regioselectivity and reaction rates remains an important area of research. tue.nl

Kinetic studies are also vital for biocatalytic processes. ingentaconnect.com Understanding enzyme kinetics allows for the development of accurate reaction models, which are essential for designing and scaling up continuously operated bioreactors to achieve high space-time yields and catalyst turnover numbers. ingentaconnect.com

Expanding the Scope of Derivatization Reactions

This compound is a valuable intermediate due to its two reactive functional groups: the hydroxyl group and the nitrile group. Future research will undoubtedly explore expanding the range of derivatization reactions to create a wider array of complex molecules.

The nitrile group can be reduced to a primary amine, yielding 3-amino-4-methylpentanol. google.com This transformation opens the door to the synthesis of various β-amino alcohols, which are important structural motifs in many biologically active compounds. The nitrile can also be hydrolyzed to a carboxylic acid, either chemically or enzymatically, to produce the corresponding α-hydroxy acid. google.comsavemyexams.com

The hydroxyl group can be oxidized to a carbonyl group or substituted with other functionalities like halogens. These reactions provide access to a different set of derivatives. The development of selective catalytic methods for these transformations is an ongoing goal. For example, the ability to selectively transform one functional group while leaving the other intact is a key challenge that, if solved, would greatly enhance the synthetic utility of this compound as a versatile building block. chemguide.co.uk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.